2,2-Dimethylthiane-3,5-dione
Description
2,2-Dimethylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with two methyl groups at the 2-position and ketone functionalities at the 3- and 5-positions. The dione moiety and alkyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for further exploration in pharmaceutical or materials science contexts.
Properties
CAS No. |
64495-71-2 |
|---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2,2-dimethylthiane-3,5-dione |
InChI |
InChI=1S/C7H10O2S/c1-7(2)6(9)3-5(8)4-10-7/h3-4H2,1-2H3 |
InChI Key |
MDGCFYUNOHHXCV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CC(=O)CS1)C |
Canonical SMILES |
CC1(C(=O)CC(=O)CS1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on thiane-dione derivatives, sulfur-containing diones, and related bioactive compounds.
Structural Analogs of Thiane-Diones
Key structural analogs include:
*Estimated based on structural similarity to analogs.
Key Observations :
- Reactivity : The ketone groups at positions 3 and 5 are electrophilic sites, susceptible to nucleophilic addition or condensation reactions, similar to heptane-3,5-dione derivatives .
Comparison with Non-Thiane Diones
2.2.1. 2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione
- Structure : A linear heptane chain with diones at positions 3 and 5, a phenylthio group at position 4, and methyl groups at positions 2 and 6.
- Synthesis : Prepared via oxidative coupling using K₂S₂O₈ and I₂, yielding 90% purity .
- Key Differences : The linear chain and phenylthio group introduce distinct electronic effects (e.g., resonance stabilization) compared to the thiane ring’s constrained geometry.
2.2.2. Diketopiperazine Derivatives (e.g., Albonoursin)
- Structure: Cyclic dipeptides with dione functionalities, such as albonoursin (IC₅₀ = 6.8 μM against H1N1) .
- Bioactivity : These compounds exhibit antiviral properties, highlighting the pharmacological relevance of dione moieties. In contrast, thiane-diones lack reported biological data, suggesting their primary utility lies in synthetic chemistry .
Comparison with Sulfur Heterocycles
2.3.1. 3,5-Dimethylthiophene
- Structure : Aromatic thiophene ring with methyl groups at positions 3 and 4.
- Applications: Used in dyes, conductive polymers, and fragrances due to aromatic stability . Thiane-diones, being non-aromatic, may instead serve as hydrogen-bonding acceptors in supramolecular chemistry.
2.3.2. Pesticide Diones (e.g., Procymidone)
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